molecular formula C25H31ClN2O3S B2695052 Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate CAS No. 690640-67-6

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2695052
CAS No.: 690640-67-6
M. Wt: 475.04
InChI Key: JZEBBYRDTLESQJ-UHFFFAOYSA-N
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Description

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused tetrahydrobenzo[b]thiophene core, a 3-chlorophenyl substituent, and a piperidine ring with an ethyl carboxylate group. The piperidine-4-carboxylate ester contributes to conformational flexibility and membrane permeability.

Synthesis of this compound involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common intermediate for benzo[b]thiophene derivatives, followed by substitution with 3-chlorophenyl and piperidine groups . The synthetic pathway aligns with methodologies for related thiophene-pyrimidine hybrids, where cyclization and functionalization steps are critical for tailoring bioactivity .

Properties

IUPAC Name

ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN2O3S/c1-3-31-25(30)17-11-13-28(14-12-17)23(18-7-6-8-19(26)15-18)22-20-9-4-5-10-21(20)32-24(22)27-16(2)29/h6-8,15,17,23H,3-5,9-14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEBBYRDTLESQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(SC4=C3CCCC4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate typically involves multiple steps. One common approach is the condensation of 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene with 3-chlorobenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with piperidine-4-carboxylate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (–COOEt) undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield Key Observations
Aqueous HCl (1M, reflux)1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylic acid78%Complete ester cleavage in 6 hours.
NaOH (2M, 60°C)Sodium salt of the carboxylic acid85%Faster kinetics (3 hours) due to saponification.

The acetamido group remains stable under these conditions but hydrolyzes in concentrated H2SO4 at 100°C to yield a free amine.

Amidation and Acylation

The piperidine nitrogen participates in nucleophilic reactions:

  • Amidation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous THF to form N-acylated derivatives (yield: 60–72%).

  • Coupling Reactions : Uses DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent with carboxylic acids to generate peptidomimetic analogs.

Nucleophilic Substitution at the 3-Chlorophenyl Group

The 3-chlorophenyl substituent undergoes aromatic substitution:

Reagent Product Conditions Efficiency
NaOMe (methanol)3-methoxyphenyl derivative80°C, 12 hours45%
CuCN/DMF3-cyanophenyl derivative120°C, 24 hours38%

Steric hindrance from the tetrahydrobenzo[b]thiophene ring limits reaction rates .

Reduction Reactions

  • Ester to Alcohol : LiAlH4 reduces the ester to a primary alcohol (yield: 68%).

  • Amide Reduction : The acetamido group resists standard reducing agents but converts to a methylene group (–CH2–) under Birch conditions (Li/NH3).

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

Reaction Type Catalyst Product Application
Suzuki-MiyauraPd(PPh3)4Biaryl derivativesEnhanced π-stacking in drug design .
Buchwald-HartwigPd2(dba)3N-aryl piperidine analogsModulation of pharmacokinetics .

Structural Influences on Reactivity

Key structural factors affecting reactions:

Feature Impact on Reactivity Source
Tetrahydrobenzo[b]thiopheneSteric shielding reduces electrophilic substitution rates
3-Chlorophenyl dihedral angle (86.5°)Alters accessibility for nucleophilic attack
Piperidine ring conformationFacilitates regioselective N-functionalization

Stability Under Pharmacological Conditions

  • pH Stability : Degrades rapidly at pH < 3 (t1/2 = 2 hours) due to protonation of the piperidine nitrogen.

  • Oxidative Stability : Resists H2O2-mediated oxidation but reacts with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives.

Key Research Findings

  • Fragment-Based Optimization : Modifying the 3-chlorophenyl group to 3-cyanophenyl improved binding affinity (Kd = 3.57 μM vs. 11.3 μM for dichlorophenyl variants) .

  • Solvent Effects : Reactions in DMF showed 20% higher yields than THF due to better solubility of intermediates.

  • Temperature Sensitivity : Amidation reactions above 60°C led to decomposition (≥15% side products).

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing enzyme inhibitors or receptor modulators .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₇ClN₂O₃S
  • Molecular Weight : 267.35 g/mol
  • IUPAC Name : Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This compound features a piperidine ring which is known for its versatility in drug design and development.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of the benzo[b]thiophene class exhibit anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, particularly through modulation of the lipoxygenase enzyme pathway. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the synthesis of leukotrienes involved in inflammatory responses .

CNS Disorders

The compound has been investigated for its potential to treat central nervous system (CNS) disorders. Specifically, it shows promise in addressing conditions such as mild cognitive impairment and early dementia, including Alzheimer's disease. The mechanism may involve modulation of neurotransmitter systems or neuroprotective effects resulting from its structural properties .

Metabolic Syndrome

Research indicates that compounds similar to ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate can inhibit 11β-hydroxysteroid dehydrogenase type 1. This inhibition is relevant for treating metabolic syndrome components like type 2 diabetes and obesity by improving insulin sensitivity and lipid profiles .

Case Study 1: Anti-inflammatory Properties

A study focused on a related compound demonstrated significant anti-inflammatory activity in vitro. The compound was tested against various inflammatory markers and showed a marked reduction in cytokine production, indicating its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

In another study assessing neuroprotective effects, the compound was administered to models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis and promote survival pathways, suggesting therapeutic potential for neurodegenerative diseases .

Data Table: Summary of Applications

Application Area Potential Effects Mechanism
Anti-inflammatoryReduction of inflammatory markersInhibition of lipoxygenase
CNS DisordersNeuroprotection; improvement in cognitive functionModulation of neurotransmitter systems
Metabolic SyndromeImproved insulin sensitivity; better lipid profilesInhibition of 11β-hydroxysteroid dehydrogenase

Mechanism of Action

The mechanism of action of Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Receptor Interaction Profiles

Piperidine derivatives exhibit distinct receptor interactions:

Compound Class Family A GPCR Affinity Family C GPCR Affinity Voltage-Gated Ion Channel Selectivity Nuclear Receptor Activity
Target Compound (Inferred) Moderate Low Not reported Unlikely
LAS-251 4% higher than peers 4% (shared) Low Detected
LAS-250 Baseline Baseline 2–3× higher than LAS-251/252 Absent
  • GPCR Effects : The target compound’s 3-chlorophenyl group may reduce Family A GPCR engagement compared to LAS-251, which shows a 4% affinity advantage .
  • Ion Channel Selectivity : Unlike LAS-250, which exhibits strong voltage-gated ion channel targeting, the tetrahydrobenzo[b]thiophene core in the target compound likely prioritizes hydrophobic interactions over ion channel modulation .

Physicochemical Properties

  • Solubility: The ethyl carboxylate group in the target compound improves aqueous solubility relative to non-esterified analogues (e.g., 3-aminothienopyrimidinone derivatives) .
  • Melting Points: Piperidine-4-carboxylate esters typically exhibit lower melting points (<150°C) compared to pyrimidinone derivatives (e.g., 147770-06-7, mp ~220°C) due to reduced crystallinity .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis mirrors scalable routes for tetrahydrobenzo[b]thiophene derivatives, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C25H31ClN2O3SC_{25}H_{31}ClN_2O_3S and a molecular weight of 475.0 g/mol. It features a complex structure that includes a piperidine ring and a benzo[b]thiophene moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have indicated that derivatives of benzo[b]thiophene exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity.
  • Mechanism of Action: The anticancer effect is attributed to the induction of apoptosis through caspase activation and modulation of cell cycle regulators such as cyclin B1 and Cdk1 .

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its potential as an anti-cholinesterase agent. Inhibitors of acetylcholinesterase (AChE) are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Study Results:

  • Inhibition Assays: The compound showed promising AChE inhibition with an IC50 comparable to established drugs like donepezil .

3. Toxicity Profile

While exploring the biological activity, it is essential to consider the toxicity profile of the compound.

Toxicity Data:

  • The compound has been classified with warnings for acute toxicity upon oral ingestion (H302) and dermal contact (H312) .

Case Study 1: Breast Cancer Treatment

A study focused on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene highlighted the efficacy of similar compounds in inducing apoptosis in breast cancer cells. The study reported significant reductions in cell viability and increased caspase activity after treatment with these compounds .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. Results indicated that certain derivatives could protect neuronal cells by modulating oxidative stress markers and enhancing cell survival rates .

Q & A

Q. What synthetic methodologies are employed to prepare Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate?

  • Methodology : The compound is synthesized via multi-step protocols involving: (i) Acetylation : Reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with acetyl chloride in dry dichloromethane (DCM) under inert conditions, followed by purification via column chromatography . (ii) Mannich-type reactions : Introduction of the 3-chlorophenylmethyl group using formaldehyde and substituted aryl amines under basic conditions . (iii) Piperidine coupling : Ethyl piperidine-4-carboxylate is introduced via nucleophilic substitution or reductive amination, optimized for steric hindrance from the tetrahydrobenzo[b]thiophene core .
  • Key Tools : Reaction progress monitored by TLC; purity confirmed via HPLC (>95%) and NMR (e.g., ¹H, ¹³C, DEPT-135) .

Q. How is the molecular structure of this compound validated?

  • Techniques : (i) Single-crystal X-ray diffraction : Data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å). Structures refined via SHELXL-2018/3 (full-matrix least-squares on F²), with R-factor < 0.05 . (ii) Spectroscopic analysis : FTIR (carbonyl stretch at ~1700 cm⁻¹ for ester), ¹H NMR (δ 1.2–1.4 ppm for ethyl group protons), and HRMS (m/z calculated for C₂₆H₂₉ClN₂O₃S: 508.15) .

Advanced Research Questions

Q. How do conformational dynamics of the piperidine and tetrahydrobenzo[b]thiophene rings influence pharmacological activity?

  • Methodology : (i) Cremer-Pople puckering parameters : Quantify ring puckering using crystallographic data. For six-membered piperidine, calculate total puckering amplitude (Q) and phase angles (θ, φ) to map chair, boat, or twist-boat conformers . (ii) Molecular dynamics simulations : AMBER or CHARMM forcefields simulate flexibility over 100-ns trajectories; correlate dominant conformers with binding affinity in target proteins (e.g., NMDA receptors) .
  • Data Interpretation : Compare Q values from X-ray (static) and MD (dynamic) to identify biologically relevant conformers .

Q. How can contradictions in biological activity data between analogs be resolved?

  • Case Study : EU1794-2 (a structural analog) shows NMDA receptor modulation, but activity varies with substituents (e.g., ethyl vs. isopropyl esters) .
  • Resolution Strategies : (i) Structure-activity relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., halogen position, ester groups) and test in radioligand binding assays . (ii) Crystallographic docking : Overlay ligand-receptor complexes (e.g., PDB 6CO3) to identify steric clashes or hydrogen-bonding disruptions caused by substituents .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

  • Protocols : (i) Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm) for moisture-sensitive steps (e.g., acetyl chloride reactions) . (ii) Lyophilization : Freeze-dry intermediates under high vacuum (10⁻³ mbar) to prevent hydrate formation . (iii) Stability testing : Store compounds at -20°C with desiccants (silica gel); monitor decomposition via ¹H NMR every 3 months .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity and polymorphism?

  • Approach : (i) DSC/TGA : Differential scanning calorimetry (heating rate 10°C/min) identifies polymorphic transitions (endothermic peaks) or decomposition (weight loss >2%) . (ii) PXRD : Compare experimental patterns with simulated data (Mercury 4.3 software) to confirm crystalline phase homogeneity .
  • Example : A 5°C variation in melting points may arise from solvent inclusion (e.g., ethanol); recrystallize from anhydrous DCM/hexane .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis (>10 g)?

  • Key Factors : (i) Solvent selection : Replace DCM with toluene for easier removal via rotary evaporation . (ii) Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps; optimize H₂ pressure (1–3 bar) and temperature (25–50°C) . (iii) Process analytics : Use inline FTIR or ReactIR to monitor key intermediates and minimize side products .

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